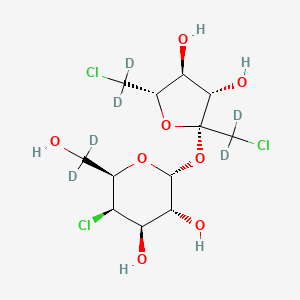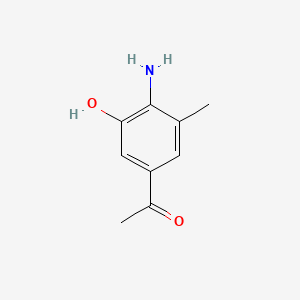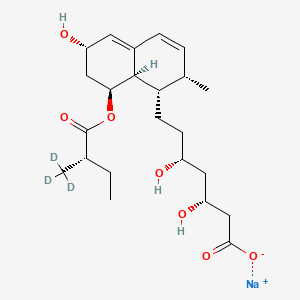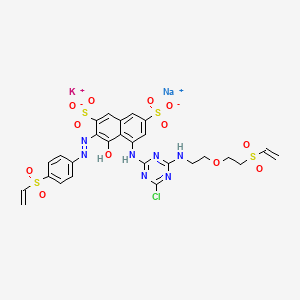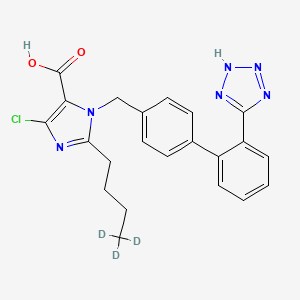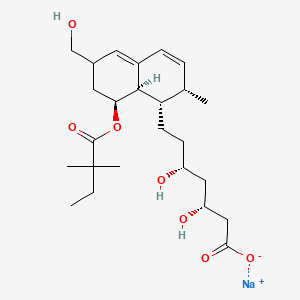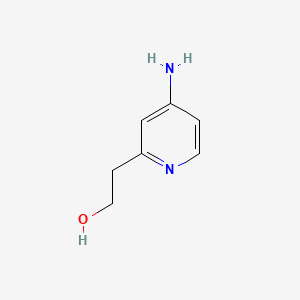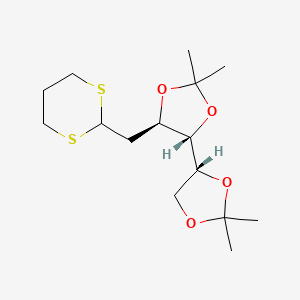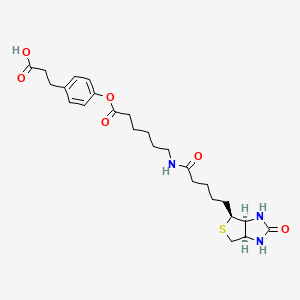
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
説明
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, or 3-(4-NBACPA, is a synthetic biotin derivative that has been increasingly used in scientific research in recent years. Biotin is a water-soluble vitamin that is found in a variety of foods, including eggs, dairy, and legumes. It is an essential coenzyme for a number of metabolic processes in the body, and is known to be involved in the synthesis of fatty acids, glucose metabolism, and the metabolism of amino acids. 3-(4-NBACPA is a derivative of biotin that has been designed to have a greater affinity for enzymes, allowing it to be used more effectively in scientific research. This essay will discuss the synthesis method of 3-(4-NBACPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and future directions.
科学的研究の応用
Protein Labeling and Recovery : A study by Mouton et al. (1982) describes the use of a reagent, which includes 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, for covalently attaching biotin to proteins via a cleavable connector arm. This method allows for selective retrieval of labeled compounds from complex mixtures using immobilized avidin, with the compounds being released under conditions that do not denature proteins. This technique has potential applications in protein purification and analysis (Mouton, Pang, Natraj, & Shafer, 1982).
Material Science Applications : Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid (a related compound) as an organic modifier in layered double hydroxides. This research indicates potential applications in creating fully biodegradable green materials with high thermal stability and mechanical reinforcement. These materials could be utilized in a wide range of applications due to their multifunctional properties, including potential antibacterial and antioxidant uses (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Amino Acid Biosynthesis : Research by Sauer, Erfle, and Mahadevan (1975) on amino acid biosynthesis in mixed rumen cultures demonstrated the use of propionic acid (related to the compound ) for isoleucine biosynthesis. This study provides insights into the metabolic pathways and processes involved in amino acid production, which can be valuable in understanding and engineering biosynthetic pathways (Sauer, Erfle, & Mahadevan, 1975).
Microbial Propionic Acid Production : A study by Gonzalez-Garcia et al. (2017) discusses the microbial production of propionic acid, which is related to the compound of interest. This research offers insights into the metabolic pathways and fermentation processes involved in propionic acid production, with implications for its use in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Pharmaceutical Applications : The synthesis and study of derivatives of 3-(3,4-dihydroxyphenyl)-propionic acid for potential pharmaceutical applications were conducted by Mikolasch et al. (2002). They explored the derivatization of this natural compound by laccase-catalyzed N-coupling with aromatic and aliphatic amines, indicating its potential in developing new pharmaceutical compounds (Mikolasch, Hammer, Jonas, Popowski, Stielow, & Schauer, 2002).
特性
IUPAC Name |
3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNIMUKQVRCGZ-SKPFHBQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652474 | |
| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid | |
CAS RN |
83592-10-3 | |
| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



